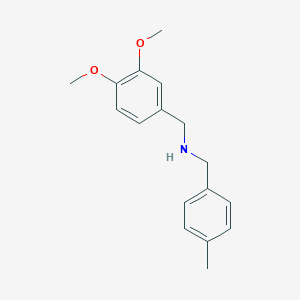

(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine

Description

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13-4-6-14(7-5-13)11-18-12-15-8-9-16(19-2)17(10-15)20-3/h4-10,18H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTQDKLLCBJJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356755 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418785-77-0 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile & Synthetic Utility: (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine

[1]

CAS Number: 1609404-24-1 (Hydrobromide Salt) Synonyms: N-(3,4-Dimethoxybenzyl)-1-(p-tolyl)methanamine; N-(4-Methylbenzyl)-3,4-dimethoxybenzylamine Compound Class: Secondary Benzylamine / Privileged Scaffold

Executive Summary

(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine is a high-value secondary amine intermediate used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of complex pharmaceutical agents. Its structure combines an electron-rich veratryl (3,4-dimethoxyphenyl) moiety—a pharmacophore frequent in monoamine transporter inhibitors and calcium channel blockers—with a lipophilic 4-methylbenzyl group.

This guide provides a definitive technical analysis of the compound, focusing on its physicochemical properties, a robust self-validating synthetic protocol, and its application as a nitrogen nucleophile in diversification chemistry.

Physicochemical Profile

The compound exists commercially as a hydrobromide salt (CAS 1609404-24-1) to ensure stability against oxidation and facilitate handling. The free base is a viscous oil or low-melting solid prone to carbamate formation upon exposure to atmospheric CO₂.

Table 1: Key Chemical Properties

| Property | Value / Description | Notes |

| Molecular Formula | C₁₇H₂₁NO₂ (Free Base) | C₁₇H₂₂BrNO₂ (HBr Salt) |

| Molecular Weight | 271.36 g/mol | 352.27 g/mol |

| Appearance | Colorless to pale yellow oil (Free Base) | White to off-white crystalline solid (Salt) |

| Solubility | DCM, EtOAc, MeOH, DMSO | Water, MeOH, DMSO |

| pKa (Calc.) | ~9.8 (Secondary Amine) | Protonated at physiological pH |

| LogP (Calc.) | 3.2 – 3.5 | Lipophilic (good BBB penetration potential) |

| H-Bond Donors | 1 (NH) | 1 (NH₂⁺) |

| H-Bond Acceptors | 3 (2 OMe, 1 N) | 2 (OMe) |

Synthetic Methodology: Reductive Amination

The most reliable route to this compound is the reductive amination of 3,4-dimethoxybenzaldehyde (veratraldehyde) with 4-methylbenzylamine . This approach is superior to direct alkylation due to the suppression of over-alkylation (tertiary amine formation).

Reagents:

-

Substrate A: 3,4-Dimethoxybenzaldehyde (1.0 eq)

-

Substrate B: 4-methylbenzylamine (1.05 eq)

-

Reductant: Sodium triacetoxyborohydride (STAB, 1.4 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Reaction Pathway Diagram

The following diagram illustrates the formation of the imine intermediate followed by selective hydride transfer.

Figure 1: Reductive amination pathway via STAB reduction.

Detailed Protocol

This protocol is designed to be self-validating : the use of STAB allows the reaction to proceed without an inert atmosphere in most cases, though nitrogen is recommended for high purity.

-

Imine Formation:

-

In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (10 mmol, 1.66 g) in DCM (30 mL).

-

Add 4-methylbenzylamine (10.5 mmol, 1.27 g).

-

Checkpoint: Stir at room temperature for 30–60 minutes. The solution may warm slightly or change color (often yellowing) as the imine forms.

-

-

Reduction:

-

Cool the mixture to 0°C (optional, but improves impurity profile).

-

Add Sodium triacetoxyborohydride (STAB) (14 mmol, 2.97 g) in three portions over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Validation: Monitor by TLC (Eluent: 5% MeOH in DCM). The aldehyde spot (high Rf) should disappear.

-

-

Quench & Workup:

-

Purification (Salt Formation):

-

Dissolve the crude oil in minimal ethanol or diethyl ether.

-

Add 48% aqueous HBr (or HBr in acetic acid) dropwise until pH ~3.

-

Cool to 4°C. The hydrobromide salt will precipitate as a white solid.

-

Filter, wash with cold ether, and dry.

-

Workup & Purification Logic

The isolation of the secondary amine requires careful pH manipulation to remove unreacted starting materials.

Figure 2: Acid-Base extraction strategy for high-purity isolation.

Analytical Characterization

Confirming the structure requires identifying the two distinct benzylic environments and the substitution patterns on the aromatic rings.

Expected 1H NMR Data (CDCl₃, Free Base)

-

δ 6.80 – 6.90 (m, 3H): Veratryl aromatic protons (multiplet).

-

δ 7.10 – 7.25 (m, 4H): Tolyl aromatic protons (AA'BB' system).

-

δ 3.85 (s, 3H) & 3.87 (s, 3H): Methoxy groups (–OCH₃). Distinct singlets indicate chemically non-equivalent environments if rotation is restricted, but usually appear as two close singlets.

-

δ 3.72 (s, 2H) & 3.75 (s, 2H): Benzylic methylene protons (Ar–CH₂–N). Two singlets; integration 2H each.

-

δ 2.33 (s, 3H): Methyl group on the tolyl ring (Ar–CH₃).

-

δ 1.80 (br s, 1H): Amine proton (–NH–), exchangeable with D₂O.

Mass Spectrometry (ESI-MS)

-

[M+H]⁺: Calculated: 272.16; Observed: 272.2.

-

Fragmentation: Loss of 4-methylbenzyl cation (m/z 105) or 3,4-dimethoxybenzyl cation (m/z 151) is common in MS/MS.

Applications in Drug Discovery

This molecule serves as a versatile "Privileged Structure" intermediate.

-

GPCR Ligand Synthesis: The 3,4-dimethoxyphenyl motif mimics the catecholamine pharmacophore found in dopamine and norepinephrine. N-alkylation of this secondary amine with alkyl halides allows for the rapid generation of tertiary amine libraries targeting GPCRs (e.g., Dopamine D2, Adrenergic receptors).

-

Peptoid Mimetics: Used as a sub-monomer in the synthesis of N-substituted glycines (peptoids), introducing hydrophobic bulk and hydrogen bond acceptors.

-

Calcium Channel Blockers: Structural analog to Verapamil intermediates. The steric bulk of the 4-methylbenzyl group complements the electronic richness of the dimethoxy ring, useful for SAR (Structure-Activity Relationship) tuning of ion channel blockers.

Safety & Handling

-

Hazards: The free base is an irritant to eyes and skin. The HBr salt is corrosive and hygroscopic.

-

Storage: Store the HBr salt at room temperature in a desiccator. The free base should be stored at -20°C under argon to prevent oxidation to the N-oxide or carbamate formation.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle all powder in a fume hood to avoid inhalation.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

Sigma-Aldrich. "Product Specification: this compound hydrobromide." Sigma-Aldrich Catalog, Accessed 2024. Link

-

Hit2Lead. "Compound Profile: BB-5564741 (CAS 1609404-24-1)." ChemBridge Online Catalog. Link

An In-Depth Technical Guide to 3,4-Dimethoxybenzyl and 4-Methylbenzyl Secondary Amine Building Blocks

Authored by a Senior Application Scientist

Abstract

Secondary amines are a cornerstone of modern medicinal chemistry, forming the structural bedrock of a vast array of pharmacologically active agents.[1][2][3] The strategic manipulation of this functional group during complex synthetic campaigns necessitates the use of robust and reliable protecting groups. Among these, the 3,4-dimethoxybenzyl (DMB) and the less-common but structurally related 4-methylbenzyl (PMB, often referring to p-methoxybenzyl, but used here for the methyl analog as specified) groups offer a unique combination of stability and versatile cleavage options. This guide provides an in-depth exploration of the synthesis, application, and deprotection of DMB- and PMB-protected secondary amine building blocks, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Strategic Importance in Synthesis

In multistep organic synthesis, protecting a reactive amine is a critical strategy to prevent unwanted side reactions while other parts of a molecule are being modified.[4] The choice of a protecting group is governed by its stability to a range of reaction conditions and, crucially, the ability to remove it selectively under mild conditions that do not compromise the integrity of the target molecule.

The DMB and PMB groups are N-benzyl-type protecting groups. Their utility stems from the electronic nature of the substituted benzene ring. The electron-donating methoxy groups in the DMB moiety, and to a lesser extent the methyl group in the PMB analog, render the benzyl group highly susceptible to specific cleavage conditions, particularly oxidative and strongly acidic methods, while remaining stable to basic, nucleophilic, and many reductive conditions.[4][5] This predictable reactivity profile allows for their integration into orthogonal protection strategies, a key principle in the synthesis of complex molecules.[4]

Synthesis of DMB/PMB-Protected Secondary Amines

The most prevalent and efficient method for constructing N-benzylated secondary amines is reductive amination.[6] This one-pot reaction involves the condensation of a primary amine with an appropriate aldehyde (3,4-dimethoxybenzaldehyde or 4-methylbenzaldehyde) to form an imine intermediate, which is then immediately reduced in situ to the desired secondary amine.[7]

Causality in Reagent Selection:

The choice of reducing agent is critical. It must be chemoselective, meaning it should reduce the C=N bond of the imine much faster than the C=O bond of the starting aldehyde.[8] While various hydridic reducing agents can be used, sodium triacetoxyborohydride, NaBH(OAc)₃, is often the reagent of choice. Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) prevents significant reduction of the aldehyde, and it is effective under the mildly acidic conditions that favor imine formation.[9]

Workflow for Synthesis via Reductive Amination

Caption: General workflow for the synthesis of DMB/PMB secondary amines.

Protocol 1: General Reductive Amination

Materials:

-

Primary amine (1.0 eq)

-

3,4-Dimethoxybenzaldehyde or 4-Methylbenzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine and the substituted benzaldehyde.

-

Dissolve the starting materials in the anhydrous solvent.

-

Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation.

-

Add the sodium triacetoxyborohydride portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and gas evolution.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Cleavage of DMB and PMB Protecting Groups

The true utility of these protecting groups lies in the multiple, orthogonal methods available for their removal. The choice of deprotection strategy depends on the other functional groups present in the molecule.

Acid-Catalyzed Cleavage

The DMB and PMB groups are labile to strong acids like trifluoroacetic acid (TFA).[4] The electron-donating substituents on the aromatic ring stabilize the benzylic carbocation formed upon protonation and cleavage, facilitating the reaction under conditions that might leave other acid-sensitive groups, like a tert-butyloxycarbonyl (Boc) group, intact with careful titration of conditions, although Boc groups are also readily cleaved by TFA.[10][11]

Mechanism Insight: The deprotection proceeds via protonation of the amine nitrogen, followed by cleavage of the C-N bond to release the free amine and the stable DMB/PMB carbocation. This highly reactive carbocation can potentially re-alkylate other nucleophilic sites on the substrate or polymerize. To prevent this, a "cation scavenger," such as anisole or 1,3-dimethoxybenzene, is almost always added to the reaction mixture.[12] The scavenger is an electron-rich aromatic compound that rapidly and irreversibly traps the carbocation via a Friedel-Crafts-type alkylation.[12]

Workflow for Acid-Catalyzed Deprotection

Caption: Mechanism of acid-catalyzed deprotection with a cation scavenger.

Protocol 2: TFA-Mediated Deprotection

Materials:

-

N-DMB/PMB protected amine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Anisole (5-10 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Toluene

Procedure:

-

Dissolve the protected amine in anhydrous DCM.

-

Add anisole to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Add TFA dropwise (typically 20-50% v/v solution in DCM). Safety Note: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure. Expertise Note: Co-evaporation with toluene (2-3x) can help to remove residual TFA.

-

Carefully neutralize the residue by dissolving it in DCM and washing with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Purify the resulting amine by chromatography or crystallization.

Oxidative Cleavage

Oxidative cleavage is a powerful and often milder alternative to acidolysis. The electron-rich nature of the DMB and PMB rings makes them highly susceptible to oxidation by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[13]

Mechanism Insight: With DDQ, the reaction is believed to proceed through a single-electron transfer (SET) from the electron-rich DMB/PMB ring to DDQ, forming a charge-transfer complex.[5] This generates a radical cation, which is stabilized by the methoxy or methyl substituents. Subsequent fragmentation and hydrolysis release the deprotected amine and the corresponding benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde).[5] This reaction is typically performed in a biphasic solvent system, such as DCM/water, where the water facilitates the final hydrolysis step.

The rate of oxidative cleavage is directly related to the electron-donating ability of the substituents. This provides a basis for selective deprotection: DMB > PMB (p-methoxybenzyl) > Benzyl.[5][14] It is often possible to selectively cleave a DMB group in the presence of a PMB or a standard benzyl group.[5]

Workflow for Oxidative Deprotection with DDQ

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 6. benchchem.com [benchchem.com]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 8. ias.ac.in [ias.ac.in]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. researchgate.net [researchgate.net]

- 13. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 14. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Safety and Handling of (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine

Disclaimer: This document has been prepared as an in-depth technical guide for researchers, scientists, and drug development professionals. A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine was not available in publicly accessible databases at the time of this writing. The following information is a scientifically-grounded hazard assessment based on the known properties of close structural analogs. This guide should be used to inform safe handling practices, but it does not replace a compound-specific, officially verified SDS. All laboratory work should be conducted under the supervision of a qualified professional and after a thorough, site-specific risk assessment.

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of chemical research and drug development, novel molecules are synthesized daily. This compound is one such compound, and while it may not have a comprehensive, publicly available safety profile, its structure provides critical clues to its potential hazards. As a substituted secondary amine derived from benzylamine, its safety profile can be predicted with a reasonable degree of confidence by examining its constituent parts: the secondary amine functional group, the 4-methylbenzyl (p-tolyl) moiety, and the 3,4-dimethoxybenzyl (veratryl) moiety.

This guide is structured to provide a comprehensive safety and handling framework by synthesizing data from well-characterized analogs. The underlying principle is that the basicity of the nitrogen atom, a common feature of all amines, is the primary driver of the corrosive properties typical of this chemical class. By understanding the hazards of related compounds like 4-Methylbenzylamine and Benzyl-(3,4-dimethoxy-benzyl)-amine, we can establish robust protocols to ensure the safe handling, storage, and disposal of this specific molecule.

Section 1: Chemical Identification

While a registered CAS number for the specific title compound is not publicly available, its fundamental identifiers can be derived.

| Identifier | Value | Source |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine | N/A |

| Molecular Formula | C₁₇H₂₁NO₂ | Computed |

| Molecular Weight | 271.35 g/mol | Computed |

| Canonical SMILES | CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OC)OC | Computed |

| Structural Analogs | 4-Methylbenzylamine, Benzyl-(3,4-dimethoxy-benzyl)-amine, Benzylamine | [1][2] |

Section 2: Predicted Hazard Identification and GHS Classification

Based on a comprehensive analysis of structural analogs, this compound should be handled as a substance with significant potential hazards. The primary concern is its corrosivity, a hallmark of liquid amines.

Predicted GHS Classification:

-

Acute Toxicity, Oral (Harmful): Category 4 (Predicted)

-

Acute Toxicity, Dermal (Harmful): Category 4 (Predicted)

-

Aquatic Hazard, Acute: Category 3 (Predicted)

Causality of Hazards: The lone pair of electrons on the nitrogen atom makes the amine basic. This allows it to readily react with acidic protons in biological tissues, leading to hydrolysis of proteins and saponification of fats. This chemical reaction manifests as severe corrosive burns upon contact with skin and eyes.

GHS Hazard Pictograms (Predicted)

Caption: Predicted GHS Pictograms for the compound.

Predicted Signal Word: DANGER

Predicted Hazard Statements:

-

H302 + H312: Harmful if swallowed or in contact with skin.

-

H412: Harmful to aquatic life with long lasting effects.

Predicted Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][3]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

-

P310: Immediately call a POISON CENTER or doctor/physician.[1][3]

Section 3: First-Aid Measures: An Emergency Response Protocol

Immediate and decisive action is critical when dealing with exposure to a corrosive amine. The primary objective is to dilute and remove the chemical as quickly as possible.

Protocol: Emergency First-Aid for Amine Exposure

-

General Advice:

-

Move the victim from the source of exposure to fresh air immediately.

-

First responders must protect themselves with appropriate PPE before assisting.

-

Immediately call for professional medical assistance and provide the attending physician with this safety guide.

-

-

If Inhaled:

-

Relocate the person to an area with fresh air.[1]

-

If breathing is difficult or has stopped, provide artificial respiration.

-

Seek immediate medical attention.

-

-

In Case of Skin Contact:

-

Causality: The amine will rapidly begin to damage skin tissue. Time is of the essence.

-

Immediately flush the affected skin with copious amounts of lukewarm, gently flowing water for at least 15-20 minutes.[1]

-

While flushing, remove all contaminated clothing, including shoes and jewelry.

-

Do not attempt to neutralize the chemical on the skin with other agents.

-

-

In Case of Eye Contact:

-

Causality: The cornea is exceptionally sensitive to corrosive damage, which can lead to permanent blindness.

-

Immediately flush the eyes with a directed stream of water for a minimum of 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.[1][3][4]

-

Remove contact lenses if present and easy to do so. Continue rinsing.[1][3][4]

-

Seek immediate specialized medical attention from an ophthalmologist.

-

-

If Swallowed:

-

Causality: Ingestion will cause severe burns to the mouth, throat, and stomach, with a significant risk of perforation.[1]

-

DO NOT induce vomiting. [4] This can cause re-exposure and damage to the esophagus.

-

If the person is conscious and able to swallow, have them rinse their mouth thoroughly with water and then drink one or two glasses of water to dilute the substance.

-

Never give anything by mouth to an unconscious person.

-

Immediately call a POISON CENTER or doctor.[3]

-

Section 4: Fire-Fighting and Accidental Release Measures

Fire-Fighting

While not highly flammable, this compound is a combustible liquid. The primary hazard in a fire is the generation of toxic and irritating fumes.

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, alcohol-resistant foam, or water spray.[1][5][6]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.[5]

-

Specific Hazards during Fire-Fighting: Thermal decomposition can produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[1][6] Containers may explode when heated.[1][7]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[1][6]

Accidental Release Measures

A spill of this material should be treated as a hazardous incident requiring immediate attention.

Protocol: Spill Cleanup for Corrosive Liquid Amine

-

Evacuate & Secure: Immediately evacuate all non-essential personnel from the spill area. Ensure adequate ventilation. Remove all sources of ignition.[6]

-

Don PPE: Before approaching the spill, don the full personal protective equipment outlined in Section 5. This is non-negotiable.

-

Containment:

-

For small spills, absorb with a non-combustible, inert material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

-

For large spills, create a dike around the spill using inert material to prevent it from spreading or entering drains.[8]

-

-

Collection:

-

Carefully collect the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal. Use spark-proof tools.

-

Do not allow the product to enter drains or waterways.[6]

-

-

Decontamination: Clean the spill area thoroughly with a suitable decontamination solution (consult with your institution's safety officer) and then water.

-

Disposal: Dispose of the contaminated waste in accordance with all local, state, and federal regulations.

Section 5: Handling, Storage, and Personal Protection

Safe Handling Workflow

A systematic approach to handling is essential. The following workflow illustrates the critical steps for any procedure involving this compound.

Caption: A systematic workflow for safely handling the compound.

-

Engineering Controls: Always handle this material inside a properly functioning chemical fume hood to prevent inhalation of vapors or mists.[1][7] Ensure that an eyewash station and safety shower are readily accessible and in good working order.[7][8]

-

Handling Practices: Avoid all contact with skin, eyes, and clothing.[5][6] Do not breathe vapors or mists.[1][5] Keep containers tightly closed when not in use. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3][6]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a recommendation but a requirement for preventing serious injury.

| Protection Type | Specification | Rationale |

| Eye/Face | Tightly fitting safety goggles AND a face shield (minimum 8-inch).[3][9] | Goggles protect against splashes; the face shield protects the entire face from corrosive materials. |

| Skin | Chemical-resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber - check manufacturer's breakthrough time). A chemically resistant lab coat or apron. Closed-toe shoes.[3][9] | Prevents skin contact and burns. Gloves must be inspected before use and disposed of properly.[6] |

| Respiratory | Not typically required if handled exclusively within a fume hood. If vapors/aerosols may be generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., type ABEK).[6][9] | Protects the respiratory tract from severe irritation and damage. |

Storage

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][8]

-

Keep containers tightly sealed to prevent absorption of moisture and carbon dioxide from the air.

-

Incompatible Materials: Keep away from strong oxidizing agents, acids, and acid chlorides.[1][7]

Section 6: Physical, Chemical, and Toxicological Properties

Physical and Chemical Properties

| Property | Value | Notes / Source |

| Appearance | No data available | Expected to be a liquid, similar to analogs. |

| Odor | No data available | Likely has a characteristic amine-like odor. |

| Boiling Point | 372 °C at 760 mmHg | Data for analog: Benzyl-(3,4-dimethoxy-benzyl)-amine.[9] |

| Density | No data available | The analog 4-Methylbenzylamine has a density of 0.950 g/cm³.[1] |

| Solubility | No data available | Likely slightly soluble in water; soluble in organic solvents. |

Toxicological Information (Predicted)

No specific toxicological studies have been conducted on this compound. The information below is inferred from its corrosive nature and data from its analogs.

-

Routes of Exposure: Inhalation, Ingestion, Skin and/or eye contact.

-

Acute Effects:

-

Skin: Expected to cause severe chemical burns and deep, painful wounds upon contact.[1][3][4]

-

Eyes: Expected to cause severe eye irritation, burns, and potentially irreversible damage leading to blindness.[1][4]

-

Inhalation: Inhalation of mists or vapors is expected to cause severe irritation and chemical burns to the respiratory tract.[1]

-

Ingestion: Harmful if swallowed. Ingestion is expected to cause severe burns to the gastrointestinal tract, with symptoms including pain, nausea, vomiting, and potential for perforation.[1]

-

-

Chronic Effects: No data available.

-

Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC or NTP.

Section 7: Concluding Remarks and References

References

- Aldrich. (2025, April 28). SAFETY DATA SHEET for (R)-(+)-4-Methoxy-α-methylbenzylamine.

- PubChem. Compound Summary for (3,4-Dimethoxybenzyl)-(1-phenylethyl)amine.

- Echemi. BENZYL-(3,4-DIMETHOXY-BENZYL)-AMINE Safety Data Sheets.

- Fisher Scientific. SAFETY DATA SHEET for 4-Methylbenzylamine.

- Fisher Scientific. 3,4-Dimethoxy-N-methylbenzylamine, 97%, Thermo Scientific™.

- Sigma-Aldrich. 3,4-Dimethoxy-N-methylbenzylamine 97%.

- Alfa Chemistry. CAS 134430-93-6 (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine.

- Axios Research. 3,4-Dimethoxybenzylamine - CAS - 5763-61-1.

- PubChem. Compound Summary for Benzyl-(3,4-dimethoxy-benzyl)-amine.

- Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzyl alcohol.

- CDH Fine Chemical. material safety data sheet sds/msds for 4-Methylbenzylamine.

- Oxford Lab Fine Chem LLP. BENZYLAMINE - (For Synthesis) MSDS.

- Sigma-Aldrich. (2025, June 11). SAFETY DATA SHEET for Benzylamine.

- Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS.

- CDH Fine Chemical. Benzylamine CAS No 100-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Thermo Fisher Scientific. (2025, September 05). SAFETY DATA SHEET for Benzylamine.

- TCI Chemicals. SAFETY DATA SHEET for 4-Methylbenzylamine.

Sources

- 1. fishersci.com [fishersci.com]

- 2. Benzyl-(3,4-dimethoxy-benzyl)-amine | C16H19NO2 | CID 739191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 3,4-Dimethoxy-N-methylbenzylamine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. lobachemie.com [lobachemie.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. echemi.com [echemi.com]

Suppliers and price of (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine for research

The following technical guide is structured as a Strategic Reagent Dossier . It is designed for medicinal chemists and procurement managers who require actionable intelligence on sourcing, synthesizing, and validating (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine for drug discovery applications.[1]

CAS 1609404-24-1 (Hydrobromide)[1][2]

Executive Summary

This compound is a secondary amine building block used primarily in the synthesis of GPCR ligands, kinase inhibitors, and calcium channel blockers.[1] Structurally, it combines a veratryl (3,4-dimethoxybenzyl) motif—mimicking the catecholamine pharmacophore—with a lipophilic 4-methylbenzyl tail.[1]

This compound is classified as a Screening Library Compound , not a bulk commodity.[1] While available from specialized vendors, it often suffers from long lead times (4–6 weeks) and high unit costs (

Sourcing Landscape & Price Analysis

Commercial Availability

This compound is rarely held in "off-the-shelf" inventory by major catalog houses (Sigma, Fisher).[1] It is typically print-on-demand or held in sparse quantities by screening library vendors.[1]

Primary Commercial Form: Hydrobromide Salt (HBr) or Hydrochloride (HCl).[1] Free Base Stability: Oily liquid/low-melting solid; prone to oxidation over long periods.[1] Salt forms are preferred for storage.[1]

Supplier Matrix

| Vendor Type | Key Suppliers | Typical SKU / ID | Lead Time | Estimated Price (Research Scale) |

| Screening Specialist | ChemBridge | BB-5564741 | 2–4 Weeks | $120 – $180 (10 mg vial) |

| Aggregator | MolPort | Varies | 4–6 Weeks | $150 – $250 (10 mg vial) |

| Custom Synthesis | Enamine / WuXi | Custom Request | 6–8 Weeks | $800 – $1,200 (First 1 g) |

| In-House | Self-Synthesis | N/A | 2 Days | <$15 (Materials for 1 g) |

Strategic Insight: Buying <50 mg is viable for HTS (High-Throughput Screening).[1] For hit-to-lead optimization requiring >500 mg, do not purchase .[1] The cost-per-gram via catalog vendors is prohibitive.[1] Use the synthesis protocol in Section 4 .

Chemical Profile & Specifications

-

IUPAC Name: N-(3,4-dimethoxybenzyl)-1-(4-methylphenyl)methanamine[1]

-

Molecular Weight: 271.36 g/mol (Free Base)[1]

-

LogP (Predicted): ~3.8 (Lipophilic, good CNS penetration potential)[1]

-

H-Bond Donors: 1 (Secondary Amine)

-

H-Bond Acceptors: 3 (2 Methoxy + 1 Amine)[1]

In-House Synthesis Protocol (Recommended)

For researchers requiring >100 mg, the following Reductive Amination protocol is robust, self-validating, and scalable. It avoids toxic cyanoborohydrides by using Sodium Triacetoxyborohydride (STAB) .[1]

Reaction Logic

The synthesis couples 3,4-dimethoxybenzaldehyde (cheap commodity) with 4-methylbenzylamine (cheap commodity).[1]

Pathway:

-

Imine Formation: Spontaneous condensation in Dichloromethane (DCM).[1]

-

Reduction: In-situ reduction of the imine by STAB.

-

Salt Formation: Precipitation as HCl salt for purity.

Step-by-Step Methodology

Reagents:

-

3,4-Dimethoxybenzaldehyde (1.0 equiv)[1]

-

Sodium Triacetoxyborohydride [STAB] (1.4 equiv)[1]

-

Acetic Acid (1.0 equiv, catalyst)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) and 4-methylbenzylamine (1.21 g, 10 mmol) in DCM (40 mL).

-

Catalysis: Add Acetic Acid (0.6 mL, 10 mmol). Stir at room temperature for 30 minutes. Observation: Solution may warm slightly or change color as the imine forms.[1]

-

Reduction: Cool the mixture to 0°C. Add STAB (2.96 g, 14 mmol) portion-wise over 10 minutes.

-

Reaction: Remove ice bath and stir at Room Temp for 4–12 hours.

-

Quench: Add saturated NaHCO₃ (aqueous) to quench excess hydride and neutralize acid. Stir vigorously for 20 mins.

-

Extraction: Separate organic layer. Wash aqueous layer 2x with DCM.[1] Combine organics, dry over Na₂SO₄, and concentrate.

-

Purification (Salt Formation): Dissolve the crude oil in minimal Ethanol.[1] Add 4M HCl in Dioxane (1.2 equiv) dropwise.

Workflow Visualization (DOT)

The following diagram illustrates the synthesis and decision logic for sourcing vs. making.

Figure 1: Decision matrix and synthesis workflow for acquiring the target amine.

Quality Control & Validation

To ensure the integrity of your research, the synthesized or purchased compound must meet these criteria.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Aromatic Region (6.8 – 7.4 ppm): Look for the AA'BB' system of the 4-methylbenzyl group (2 doublets) and the 3-proton pattern of the veratryl group.[1]

-

Benzylic Protons (3.8 – 4.2 ppm): Two singlets (or a merged broad peak if free base) representing the two -CH₂- groups flanking the nitrogen.[1]

-

Methoxy Groups (3.7 – 3.8 ppm): Two sharp singlets integrating to 6 protons total.[1]

-

Methyl Group (2.3 ppm): A sharp singlet integrating to 3 protons (from the 4-methylbenzyl).[1]

Mass Spectrometry (LC-MS)

-

Target Ion: [M+H]⁺ = 272.16 [1]

-

Fragmentation: Expect loss of 4-methylbenzyl or dimethoxybenzyl carbocations in MS/MS.[1]

Research Context: Why This Molecule?

In drug discovery, this amine serves as a privileged pharmacophore linker .[1]

-

Bioisosterism: The 3,4-dimethoxy motif is a metabolically stable surrogate for the catechol (3,4-dihydroxy) group found in dopamine and norepinephrine.[1] It retains hydrogen bond accepting capability without the rapid oxidation/COMT metabolism of catechols.[1]

-

Selectivity Tuning: The 4-methylbenzyl group provides a rigid, lipophilic "tail" that often occupies hydrophobic pockets in GPCRs (e.g., Dopamine D2, Serotonin 5-HT) or the ATP-binding site of kinases, improving potency over a simple benzyl group.[1]

-

Linker Utility: As a secondary amine, it can be further derivatized (e.g., acylation, alkylation) to create tertiary amine libraries for SAR (Structure-Activity Relationship) exploration.[1]

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 739191, Benzyl-(3,4-dimethoxy-benzyl)-amine. [Link][1]

-

Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Reductive Amination Mechanism).

Sources

- 1. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. You are being redirected... [hit2lead.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 3,4-Dimethoxybenzylamine - CAS - 5763-61-1 | Axios Research [axios-research.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Note: Selective Synthesis of (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine via Reductive Amination

Abstract & Introduction

Secondary benzylamines are privileged pharmacophores in medicinal chemistry, appearing frequently in GPCR ligands, kinase inhibitors, and monoamine transporter modulators. This application note details the optimized synthesis of (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine via direct reductive amination.

While traditional methods utilizing sodium cyanoborohydride (

Key Advantages of this Protocol:

-

Chemoselectivity: STAB reduces the iminium intermediate faster than the carbonyl starting material.

-

Safety: Eliminates the risk of residual cyanide generation associated with

. -

Scalability: The reaction proceeds at room temperature under mild conditions.

Reaction Design & Mechanism

The synthesis involves the condensation of 3,4-dimethoxybenzaldehyde (Veratraldehyde) with 4-methylbenzylamine to form an imine (Schiff base), which is reduced in situ.

Mechanistic Pathway[1]

-

Imine Formation: The amine nucleophile attacks the aldehyde carbonyl. Acid catalysis (AcOH) assists in protonating the carbinolamine intermediate, facilitating water elimination to generate the iminium ion.

-

Selective Reduction: STAB coordinates with the nitrogen lone pair or the oxygen of the intermediate, delivering a hydride. The acetoxy groups on boron reduce its nucleophilicity compared to

, making it too weak to reduce the aldehyde rapidly but strong enough to reduce the more electrophilic protonated imine.

Visual Workflow

The following diagram illustrates the reaction progression and critical decision nodes.

Experimental Protocol

Reagents & Stoichiometry

Note: Stoichiometry is calculated relative to the limiting reagent (typically the aldehyde in this specific scaffold to ensure complete consumption of the carbonyl, simplifying purification).

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 3,4-Dimethoxybenzaldehyde | 166.18 | 1.0 | Electrophile |

| 4-Methylbenzylamine | 121.18 | 1.05 | Nucleophile |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 1.0 | Catalyst |

| Dichloromethane (DCM) | 84.93 | ~10 mL/g | Solvent |

Step-by-Step Procedure

Step 1: Imine Formation (Pre-complexation)

-

Charge a clean, dry round-bottom flask with 3,4-dimethoxybenzaldehyde (1.0 equiv).

-

Add Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

-

Expert Insight: DCE is the historical standard (Abdel-Magid, 1996), but DCM is often sufficient and easier to remove.

-

-

Add 4-methylbenzylamine (1.05 equiv) followed by Acetic Acid (1.0 equiv).

-

Stir at room temperature for 30–60 minutes under Nitrogen (

).-

Checkpoint: The solution may become slightly warm or change color (often yellowing), indicating imine formation.

-

Step 2: Reduction 5. Cool the mixture slightly (0°C is optional but recommended to minimize exotherms) in an ice bath. 6. Add STAB (1.4 equiv) portion-wise over 5–10 minutes.

- Safety Note: Mild gas evolution (

- Remove the ice bath and allow the reaction to stir at room temperature for 4–16 hours.

- Validation: Monitor by TLC or LC-MS. The aldehyde spot should disappear.

Step 3: Quench & Workup

9. Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (

Purification Strategy: Acid-Base Extraction

Column chromatography is often unnecessary for secondary amines. The following "self-validating" purification exploits the basicity of the product to separate it from neutral impurities (unreacted aldehyde).

Protocol:

-

Dissolve crude residue in DCM.

-

Extract with 1M HCl (2x). The product moves to the aqueous phase as the hydrochloride salt.

-

Discard the organic phase (removes non-basic impurities).

-

Basify the aqueous phase with 2M NaOH until pH > 12. The product precipitates or oils out as the free base.

-

Extract the aqueous mixture with DCM (3x).

-

Dry (

) and concentrate to yield the pure secondary amine.

Characterization & Troubleshooting

Expected Analytical Data

-

Physical State: Viscous oil or low-melting solid.

-

1H NMR (CDCl3):

-

~3.7–3.8 ppm (Singlet, 2H,

-

~3.8–3.9 ppm (Singlet, 6H,

-

~2.3 ppm (Singlet, 3H,

-

Aromatic region: Multiplets corresponding to 3,4-dimethoxy and 4-methyl substitution patterns.

-

~3.7–3.8 ppm (Singlet, 2H,

-

MS (ESI+):

peak expected at m/z ~272.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete imine formation | Increase Step 1 time; ensure dry solvents (water inhibits imine formation). |

| Aldehyde remains | STAB decomposed | STAB is moisture sensitive. Use a fresh bottle or increase equivalents to 1.6. |

| Tertiary Amine formed | Over-alkylation | Unlikely with STAB/Aldehyde, but ensure Amine is not in large excess. |

| Emulsion during workup | Boron salts | Increase the volume of saturated |

Safety & Hazards (MSDS Summary)

-

Sodium Triacetoxyborohydride: Water-reactive.[1][3][6][7] Releases flammable hydrogen gas. Causes skin and serious eye irritation.[6] Handle under inert atmosphere where possible.

-

Dichloromethane: Suspected carcinogen. Use in a well-ventilated fume hood.

-

Veratraldehyde/Amines: Irritants. Wear standard PPE (gloves, goggles, lab coat).

References

-

Abdel-Magid, A. F., et al. (1996).[1][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[9]

-

Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

-

Master Organic Chemistry. (2017). "Reductive Amination."[1][9][10][11] Master Organic Chemistry.

-

University of Massachusetts Amherst. "Acid-Base Extraction." Organic Chemistry Lab Manual.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Protocol for N-alkylation of 4-methylbenzylamine with 3,4-dimethoxybenzaldehyde

Abstract & Scope

This application note details the synthetic protocol for the N-alkylation of 4-methylbenzylamine using 3,4-dimethoxybenzaldehyde (Veratraldehyde). The target molecule, a secondary amine, serves as a vital pharmacophore in various isoquinoline alkaloid derivatives and calcium channel blockers.

While direct alkylation using alkyl halides is possible, it is prone to over-alkylation (forming tertiary amines and quaternary ammonium salts). Therefore, this guide utilizes Reductive Amination , the industry standard for synthesizing secondary amines with high chemoselectivity. Two distinct protocols are provided:

-

Method A (Gold Standard): Sodium Triacetoxyborohydride (STAB) – Ideal for high-throughput medicinal chemistry due to mild conditions and "one-pot" efficiency.

-

Method B (Cost-Effective/Green): Sodium Borohydride (NaBH₄) – Ideal for large-scale synthesis where cost and solvent toxicity (methanol vs. chlorinated solvents) are factors.

Reaction Scheme & Mechanism

The reaction proceeds via the formation of an imine (Schiff base) intermediate, followed by selective reduction to the secondary amine.

Chemical Equation:

Mechanistic Pathway (DOT Visualization)

Figure 1: Step-wise mechanistic pathway of reductive amination.

Critical Parameters & Reagent Selection

| Parameter | Method A (STAB) | Method B (NaBH₄) | Rationale |

| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Borohydride | STAB is less basic and reduces imines faster than aldehydes, allowing one-pot mixing. NaBH₄ is stronger and requires imine pre-formation. |

| Solvent | DCE (1,2-Dichloroethane) or DCM | Methanol (MeOH) | STAB is water-sensitive and works best in aprotic solvents. NaBH₄ requires protic solvents to solubilize reagents. |

| Stoichiometry | 1.0 Aldehyde : 1.05 Amine : 1.4 Reductant | 1.0 Aldehyde : 1.0 Amine : 1.0 Reductant | Slight excess of amine prevents residual aldehyde, which complicates purification. |

| Additives | Acetic Acid (1.0 eq) | Magnesium Sulfate (Optional) | AcOH catalyzes imine formation and protonates it for reduction. MgSO₄ drives equilibrium by removing water. |

Experimental Protocols

Method A: One-Pot STAB Protocol (Recommended)

Best for: Small to medium scale, high purity requirements, minimizing side reactions.

Reagents:

-

3,4-Dimethoxybenzaldehyde (1.0 equiv, 10 mmol, ~1.66 g)

-

4-Methylbenzylamine (1.05 equiv, 10.5 mmol, ~1.27 g)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 14 mmol, ~2.97 g)

-

Acetic Acid (Glacial) (1.0 equiv, 10 mmol)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous, 30-40 mL)

Procedure:

-

Imine Formation (In Situ):

-

In a dry round-bottom flask under Nitrogen/Argon, dissolve 3,4-dimethoxybenzaldehyde (1.66 g) and 4-methylbenzylamine (1.27 g) in DCM (30 mL).

-

Add Acetic Acid (0.6 mL).

-

Stir at room temperature (RT) for 30–60 minutes. Note: Use TLC to confirm spot migration if desired, though STAB selectivity makes this less critical.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (2.97 g) in one portion.

-

Stir at RT for 3–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[3] The aldehyde spot should disappear.

-

-

Quench:

-

Quench by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Method B: Two-Step NaBH₄ Protocol (Alternative)

Best for: Large scale, avoiding chlorinated solvents.

Reagents:

-

3,4-Dimethoxybenzaldehyde (1.0 equiv)[2]

-

4-Methylbenzylamine (1.0 equiv)

-

Sodium Borohydride (NaBH₄) (1.0 equiv)[4]

-

Methanol (Anhydrous)

Procedure:

-

Imine Formation:

-

Dissolve aldehyde and amine in Methanol.

-

Add anhydrous

(approx 2g per 10mmol) to absorb water (optional but increases yield). -

Stir at RT for 2–4 hours or reflux for 1 hour.

-

-

Reduction:

-

Cool the mixture to 0°C (Ice bath).

-

Critical: If

was used, filter it off quickly under inert atmosphere before reduction (optional, but cleaner). -

Add NaBH₄ portion-wise (exothermic).

-

Allow to warm to RT and stir for 2 hours.

-

Workup & Purification Workflow

The physicochemical properties of the secondary amine allow for a "Acid-Base Switch" purification, which removes neutral impurities (unreacted aldehyde) without chromatography.

Purification Flowchart (DOT Visualization)

Figure 2: Acid-Base extraction workflow for isolating pure amine without column chromatography.

Detailed Workup Steps:

-

Extraction: Extract the quenched reaction mixture with DCM (3 x 20 mL). Combine organic layers.

-

Acid Wash (Purification): Wash the organic layer with 1M HCl (2 x 30 mL).

-

Chemistry: The amine product protonates (

) and moves to the aqueous phase. Neutral aldehyde/impurities stay in the organic phase.

-

-

Discard Organic Phase: (Check by TLC first to ensure no product loss).

-

Basify: Cool the acidic aqueous layer and slowly add 2M NaOH or KOH until pH > 10. The solution will become cloudy as the free amine precipitates/oils out.

-

Final Extraction: Extract the aqueous layer with DCM or Ethyl Acetate (3 x 30 mL).

-

Drying: Dry combined organics over Anhydrous

, filter, and concentrate in vacuo.

Characterization & Expected Data

Target Structure: N-(3,4-dimethoxybenzyl)-4-methylbenzylamine Molecular Weight: 271.36 g/mol

Expected 1H NMR (CDCl₃, 400 MHz):

- 6.8–7.3 ppm: Multiplet (7H, Aromatic protons). Look for the AA'BB' system of the 4-methylbenzyl group and the 1,2,4-substitution pattern of the dimethoxy ring.

- 3.85–3.88 ppm: Two Singlets (6H, -OCH ₃).

- 3.75 ppm: Singlet (2H, Ar-CH ₂-NH-).

- 3.72 ppm: Singlet (2H, -NH-CH ₂-Ar).

- 2.35 ppm: Singlet (3H, Ar-CH ₃).

- 1.8–2.0 ppm: Broad Singlet (1H, -NH -), exchangeable with D₂O.

Mass Spectrometry (ESI+):

-

[M+H]⁺: m/z 272.2

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete imine formation | Extend Step 1 time; Add molecular sieves (4Å) to absorb water; Ensure reagents are dry. |

| Tertiary Amine (Bis-alkylation) | Excess aldehyde or high temp | Ensure strict 1:1 stoichiometry or slight excess of amine. Keep reaction at RT or 0°C. |

| Unreacted Aldehyde | Old reducing agent | STAB degrades with moisture. Check reagent quality (should not smell strongly of acetic acid). |

| Emulsion during workup | pH transition issues | Use Brine (saturated NaCl) to break emulsions. Filter through Celite if solid precipitates form. |

Safety & Hazards (MSDS Summary)

-

Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable) and acetic acid. Handle in a fume hood.

-

DCM/DCE: Toxic and potential carcinogens. Avoid inhalation.

-

4-Methylbenzylamine: Corrosive and irritant. Wear gloves and eye protection.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[5]

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no.[7] 12, 1971, pp. 2897-2904.

-

Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides." Chemical Society Reviews, vol. 27, 1998, pp. 395-404.

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

Sources

- 1. US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine - Google Patents [patents.google.com]

- 2. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. redalyc.org [redalyc.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

Using (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine as a drug discovery scaffold

Abstract

This guide details the strategic application of (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine (referred to herein as Scaffold-DMB ) in medicinal chemistry campaigns. Representing a classic "bis-benzylamine" motif, this secondary amine serves as a high-value intermediate for generating libraries targeting GPCRs (specifically dopaminergic and serotonergic subtypes), ion channels (L-type

Structural Rationale & Pharmacophore Analysis

The utility of Scaffold-DMB lies in its ability to present two distinct aromatic domains separated by a flexible nitrogen linker.[1] This "bipolar" aromatic character allows it to bridge distinct binding pockets within a protein target.[1]

| Domain | Structure | Physicochemical Role | Biological Relevance |

| Domain A | 3,4-Dimethoxybenzyl (Veratryl) | Electron-rich, H-bond accepting ( | Mimics the catecholamine moiety found in neurotransmitters; key feature in Verapamil (calcium channel blocker) and Donepezil.[1] |

| Domain B | 4-Methylbenzyl (p-Tolyl) | Lipophilic, steric bulk.[1] | Fills hydrophobic pockets (e.g., S1/S1' sites in enzymes); provides metabolic stability against para-hydroxylation compared to unsubstituted phenyl rings. |

| Linker | Secondary Amine ( | Ionizable cation at physiological pH (pKa ~9-10).[1] | Critical for electrostatic interactions with Asp/Glu residues in GPCR transmembrane domains.[1] Acts as the "Growth Vector" for library expansion.[1] |

Pharmacophore Mapping

The following diagram illustrates the functional dichotomy of the scaffold, guiding rational drug design.

Figure 1: Pharmacophore segmentation of Scaffold-DMB showing the distinct chemical environments provided by the two benzyl wings.

Validated Synthesis Protocol

While Scaffold-DMB can be sourced commercially, in-house synthesis via Reductive Amination is preferred for freshness and cost-efficiency, particularly when isotope labeling (

Protocol A: Reductive Amination (The Borohydride Method)

Objective: Synthesize Scaffold-DMB from 3,4-dimethoxybenzaldehyde and 4-methylbenzylamine.

Reagents:

-

3,4-Dimethoxybenzaldehyde (1.0 equiv)

-

4-Methylbenzylamine (1.0 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

) (1.4 equiv) -

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

-

Acetic Acid (glacial, catalytic, 1-2 drops)

Step-by-Step Methodology:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxybenzaldehyde (10 mmol, 1.66 g) in DCM (40 mL).

-

Add 4-methylbenzylamine (10 mmol, 1.21 g) in one portion.

-

Critical Step: Add 2 drops of glacial acetic acid to catalyze imine formation.[1]

-

Stir at Room Temperature (RT) for 30–60 minutes under nitrogen. (Monitor by TLC: disappearance of aldehyde).[1]

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add NaBH(OAc)

(14 mmol, 2.97 g) in three portions over 15 minutes. Note: STAB is preferred over NaBH4 to prevent direct reduction of the aldehyde before imine formation. -

Allow the reaction to warm to RT and stir overnight (12–16 hours).

-

-

Quench & Workup (Acid-Base Extraction):

-

Quench with saturated aqueous NaHCO

(30 mL). Stir vigorously for 15 mins. -

Extract the organic layer (DCM).[1]

-

Purification Trick: To remove non-basic impurities (unreacted aldehyde), extract the DCM layer with 1M HCl (3 x 20 mL). The product moves to the aqueous phase as the hydrochloride salt.

-

Wash the combined acidic aqueous layer with fresh DCM (discard organic wash).[1]

-

Basify the aqueous layer to pH >10 using 4M NaOH (carefully, with cooling).

-

Extract the milky suspension with DCM (3 x 30 mL).

-

Dry combined organics over Na

SO

-

-

Yield & Characterization:

Library Generation: Derivatization Workflows

The secondary amine is the "handle" for transforming Scaffold-DMB into a functional drug candidate.[1] The following workflow outlines the three most common derivatization pathways.

Figure 2: Synthetic divergence from the core scaffold to functional library generation.[1]

Protocol B: Tertiary Amide Library (N-Acylation)

Application: Creating peptidomimetics or ion channel blockers.[1]

-

Dissolve Scaffold-DMB (0.5 mmol) in anhydrous DCM (2 mL).

-

Add Diisopropylethylamine (DIPEA) (1.5 equiv).[1]

-

Add the specific Acid Chloride (1.1 equiv) dropwise at 0°C.[1]

-

Stir at RT for 2 hours.

-

Scavenger Purification: Add polymer-supported trisamine resin (to scavenge excess acid chloride) and polymer-supported isocyanate (to scavenge unreacted scaffold).[1] Shake for 2 hours.

-

Filter and concentrate.

Comparative Data & Properties

When designing libraries, it is crucial to understand how the scaffold influences the physicochemical properties of the final drug.

Table 1: Physicochemical Profile of Scaffold-DMB

| Property | Value | Implication for Drug Design |

| MW | 271.36 g/mol | Leaves ~228 Da "room" for derivatization while staying under Lipinski's 500 Da limit.[1] |

| cLogP | ~3.8 | Moderately lipophilic.[1] Derivatization should introduce polar groups (amides, sulfonamides) to lower LogP to the ideal 2–3 range. |

| TPSA | ~30 Ų | Low polar surface area; excellent blood-brain barrier (BBB) permeability potential.[1] |

| H-Bond Donors | 1 (NH) | Lost upon derivatization to tertiary amine.[1] |

| H-Bond Acceptors | 3 (2 OMe, 1 N) | The veratryl oxygens are key acceptors for serine residues in binding pockets. |

Biological Case Study: Calcium Channel Blockade

Context: The 3,4-dimethoxybenzyl (veratryl) group is the pharmacophoric anchor of Verapamil (phenylalkylamine class).

Hypothesis: By N-alkylating Scaffold-DMB with a bulky, hydrophobic chain (e.g., 3-bromopropyl-benzene), one can synthesize "Verapamil-Hybrid" analogs. The 4-methylbenzyl group of Scaffold-DMB replaces the isopropyl/nitrile segment of Verapamil, potentially altering metabolic stability while retaining channel affinity.

Experimental Validation (Calcium Flux Assay):

-

Cell Line: HEK293 expressing Cav1.2 channels.[1]

-

Dye: Fluo-4 AM (calcium-sensitive dye).[1]

-

Protocol:

Quality Control & Troubleshooting

NMR Validation (

- 6.8–6.9: Multiplet (3H) corresponding to the Veratryl aromatic protons.[1]

- 7.1–7.3: Multiplet (4H) AA'BB' system of the p-Tolyl group.[1]

-

3.85, 3.87: Two singlets (6H) for the Methoxy groups (-OCH

-

3.75: Two singlets (4H) for the benzylic methylenes (-CH

- 2.34: Singlet (3H) for the p-Methyl group.[1]

Common Issue: Polyamination.[1]

-

Cause: Reaction of the secondary amine product with another equivalent of aldehyde.[1]

-

Solution: Ensure strictly 1:1 stoichiometry or use a slight excess of the amine reactant.[1] Use NaBH(OAc)

rather than NaBH

References

-

Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Wermuth, C. G. (2003).[1] "The Practice of Medicinal Chemistry: Privileged Structures." Academic Press.[1] (Discusses the ubiquity of benzylamine scaffolds).

-

LookChem. (2025).[1] "4-Methylbenzyl alcohol and related benzylamine derivatives data."

-

Organic Chemistry Portal. (2024).[1] "Synthesis of Secondary Amines via Reductive Amination."

-

BenchChem. (2025).[1][4] "Biological Activity of Benzyl Alcohol and Amine Derivatives."

Sources

Application Note: Preparation of HCl and HBr Salts of (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine

Abstract & Scope

This application note details the standardized protocols for converting the secondary amine (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine (free base) into its Hydrochloride (HCl) and Hydrobromide (HBr) salts. While the free base is often an oil or low-melting solid prone to oxidation, the corresponding salts provide enhanced stability, crystallinity, and water solubility critical for pharmaceutical formulation and bioavailability studies.

This guide emphasizes anhydrous techniques to mitigate "oiling out"—a common phenomenon with flexible benzylamine derivatives—and provides a self-validating workflow for structural confirmation.

Chemical Identity & Properties

| Property | Data | Notes |

| Compound Name | This compound | Secondary Amine |

| Molecular Formula | C₁₇H₂₁NO₂ | Free Base |

| Molecular Weight | 271.36 g/mol | Free Base |

| Target Salt MW | HCl: 307.82 g/mol HBr: 352.27 g/mol | Stoichiometry 1:1 |

| Estimated pKa | ~9.5 (Conjugate Acid) | Typical for dibenzylamines [1] |

| Solubility (Base) | High: DCM, EtOAc, Et₂O Low: Water | Lipophilic |

| Solubility (Salts) | High: MeOH, Water, DMSO Low: Et₂O, Hexanes | Ionic Character |

General Considerations & Safety

-

Stoichiometry: A slight excess of acid (1.05 – 1.1 equivalents) is recommended to ensure complete protonation, but large excesses can degrade the methoxy ether linkages or trap acid in the crystal lattice [2].

-

Temperature Control: Salt formation is exothermic. All acid additions must be performed at 0–5°C to prevent thermal decomposition or immediate amorphous precipitation.

-

Hygroscopicity: Hydrochloride salts of secondary amines can be hygroscopic. Handling in a low-humidity environment or under nitrogen is advised.

Experimental Protocols

Protocol A: Preparation of the Hydrochloride Salt (Anhydrous Method)

Rationale: Using aqueous HCl often introduces water that causes the lipophilic salt to separate as an oil ("oiling out") rather than a crystal. Anhydrous conditions favor immediate nucleation [3].

Reagents:

-

Substrate: this compound (Free Base)

-

Solvent: Anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)

-

Reagent: 2.0 M HCl in Diethyl Ether (commercial) or 4.0 M HCl in Dioxane

Step-by-Step Procedure:

-

Dissolution: Dissolve 10.0 g (36.8 mmol) of the free base oil in 100 mL of anhydrous Et₂O in a 250 mL round-bottom flask. Ensure the solution is clear.

-

Cooling: Place the flask in an ice/water bath and cool to 0–4°C with magnetic stirring.

-

Acid Addition: Dropwise, add 20.2 mL of 2.0 M HCl in Et₂O (40.5 mmol, 1.1 eq) over 15 minutes.

-

Observation: A white precipitate should form immediately. If a gum forms, stop addition and scratch the glass side to induce crystallization.

-

-

Maturation: Remove the ice bath and allow the slurry to stir at room temperature for 1 hour. This "ages" the precipitate, converting amorphous solids into a more stable crystalline form.

-

Filtration: Filter the solid using a sintered glass funnel (porosity 3) under vacuum.

-

Washing: Wash the filter cake with 2 × 20 mL of cold anhydrous Et₂O to remove unreacted free base and excess acid.

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Protocol B: Preparation of the Hydrobromide Salt

Rationale: HBr salts often have higher melting points and lower hygroscopicity than HCl salts, making them superior for solid-state characterization.

Reagents:

-

Substrate: this compound (Free Base)

-

Solvent: Isopropanol (IPA)

-

Reagent: 48% Aqueous Hydrobromic Acid

Step-by-Step Procedure:

-

Dissolution: Dissolve 5.0 g (18.4 mmol) of free base in 30 mL of Isopropanol.

-

Acid Addition: While stirring at room temperature, slowly add 2.2 mL of 48% aqueous HBr (1.1 eq).

-

Note: The solution may warm slightly.

-

-

Crystallization:

-

If precipitate forms immediately: Heat the mixture to boiling (reflux) until the solid dissolves, then allow it to cool slowly to room temperature.

-

If no precipitate forms: Concentrate the solution to half volume on a rotary evaporator, then add Et₂O dropwise until turbidity persists. Cool to 4°C.

-

-

Isolation: Filter the crystals and wash with a 1:1 mixture of cold IPA/Et₂O.

-

Recrystallization (Optional): If the salt is colored, recrystallize from minimal hot Ethanol.

Process Visualization

Figure 1: Salt Formation Workflow

This diagram illustrates the critical decision points between the Anhydrous and Aqueous routes.

Caption: Workflow for the differential preparation of HCl (kinetic precipitation) and HBr (thermodynamic crystallization) salts.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with benzylamines is "oiling out"—where the salt separates as a liquid phase rather than a solid. This occurs when the melting point of the solvated salt is lower than the process temperature, or due to high supersaturation [4].

Diagnostic & Remediation Logic

Caption: Decision tree for remediating phase separation (oiling out) during salt formation.

Key Remediation Steps:

-

Re-heating: If oil forms, heat the mixture until the oil dissolves into the solvent (becoming a homogeneous solution), then allow it to cool very slowly without stirring.

-

Seeding: If available, add a few mg of previously crystallized salt when the solution becomes slightly turbid.

-

Solvent Polarity: If the oil persists, the solvent is likely too polar. Add a non-polar co-solvent (Hexane or Et₂O) to lower the solubility of the salt.

Analytical Validation

To ensure the integrity of the synthesized salt, the following analytical checks are required:

-

¹H-NMR (DMSO-d₆):

-

Look for the disappearance of the free amine proton signal.

-

Observe the ammonium proton (

) signal, typically a broad singlet between 9.0–10.0 ppm. -

Verify the integration of the benzyl protons; shifts will move downfield compared to the free base.

-

-

Melting Point:

-

Salts should have a sharp melting point (>150°C typically). A broad range (>2°C) indicates retained solvent or acid impurities.

-

-

Elemental Analysis:

-

Confirm the presence of Halogen (Cl or Br) in a 1:1 molar ratio with Nitrogen.

-

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link

-

Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. Link

-

Venczel, M., & Stáhl, G. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Pharmalego. Link

Sources

Reaction conditions for coupling (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine with acid chlorides

This Application Note and Protocol details the optimization and execution of the N-acylation of (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine with acid chlorides. This secondary amine features two electron-rich benzylic groups, requiring specific attention to steric hindrance and acid-sensitivity during workup.

Part 1: Scientific Foundation & Mechanistic Insight

Reaction Scope and Utility

The target reaction is a nucleophilic acyl substitution converting a sterically hindered, electron-rich secondary amine into a tertiary amide.

-

Substrate: this compound.

-

Characteristics: Highly lipophilic; electron-rich aromatic rings (susceptible to electrophilic aromatic substitution if improper Lewis acids are used); acid-sensitive 3,4-dimethoxybenzyl (DMB) group (potential for cleavage under strong acidic conditions).

-

-

Reagent: Acid Chlorides (

). -

Product:

-dibenzyl tertiary amide.

Mechanism of Action

The reaction proceeds via an addition-elimination pathway.[1]

-

Nucleophilic Attack: The lone pair of the secondary amine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral zwitterionic intermediate.

-

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (

) as a leaving group. -

Deprotonation: The generated proton (

) is scavenged by a stoichiometric base (e.g., DIPEA, Pyridine) to prevent the formation of the unreactive amine hydrochloride salt.

Critical Consideration: The 3,4-dimethoxybenzyl (DMB) group is a known protecting group cleaved by strong acids (e.g., TFA) or oxidants (e.g., DDQ). While the amide bond stabilizes the nitrogen, avoiding highly acidic workups is crucial to prevent premature debenzylation.

Part 2: Visualization of Reaction Pathway

The following diagram illustrates the reaction workflow and the competing pathways that must be controlled.

Caption: Reaction pathway showing the critical role of base in preventing salt formation and the risk of acid-catalyzed DMB cleavage.

Part 3: Experimental Protocols

Method A: Homogeneous Anhydrous Coupling (Recommended)

Best for research scale (10 mg – 10 g) and moisture-sensitive acid chlorides.

Reagents:

-

Acid Chloride (1.1 – 1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DCM (

concentration). -

Base Addition: Add DIPEA (1.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath.

-

Why: Cooling controls the exotherm of the highly reactive acid chloride.

-

-

Acylation: Add the Acid Chloride (1.1 equiv) dropwise.

-

Note: If the acid chloride is solid, dissolve it in a minimal amount of DCM first.

-

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check TLC (EtOAc/Hexanes). The secondary amine spot should disappear.

-

-

Quench: Add saturated aqueous

to quench unreacted acid chloride. -

Workup:

-

Purification: Flash column chromatography (typically 10-30% EtOAc in Hexanes).

Method B: Schotten-Baumann Conditions (Biphasic)

Best for robust acid chlorides and scale-up where anhydrous solvents are cost-prohibitive.

Reagents:

-

Amine (1.0 equiv) dissolved in DCM or EtOAc.

-

Acid Chloride (1.2 equiv).[5]

-

Base: 10% Aqueous NaOH or

(2.0 equiv).

Step-by-Step Protocol:

-

Biphasic Setup: In a flask, combine the amine solution (in DCM) and the aqueous base solution. Stir vigorously.

-

Addition: Add the Acid Chloride dropwise to the rapidly stirring biphasic mixture at 0°C.

-

Reaction: Stir vigorously at RT for 4–12 hours.

-

Workup: Separate layers. The organic layer contains the product.[8] Dry and concentrate.

Part 4: Optimization & Troubleshooting Guide

| Parameter | Recommendation | Rationale |

| Solvent Choice | DCM > THF > Toluene | DCM provides excellent solubility for the lipophilic dibenzyl amine and easy workup. Use THF if the acid chloride is insoluble in DCM. |

| Base Selection | DIPEA (Hunig's Base) | Non-nucleophilic base. Prevents potential side reaction where the base attacks the acid chloride (possible with pyridine/DMAP). |

| Stoichiometry | 1.1 equiv Acid Chloride | Slight excess ensures complete conversion of the valuable amine. |

| Temperature | 0°C | Start cold to prevent over-reaction or decomposition; finish at RT to drive kinetics. |

| DMB Stability | Avoid strong acid | The 3,4-dimethoxybenzyl group is acid-labile.[4] During workup, use dilute HCl (0.5M) or Citric Acid for neutralization, not concentrated HCl. |

Part 5: Characterization Criteria

Successful synthesis is validated by the following spectral signatures:

-

NMR (CDCl

-

Amide Rotamers: Tertiary amides often show rotamers (doubled peaks) due to restricted rotation around the N-C(O) bond.

-

Benzylic Protons: Look for two singlets (or sets of doublets if rotamers exist) around

4.4 – 4.7 ppm corresponding to the -

Methoxy Groups: Two sharp singlets around

3.8 ppm (6H total). -

Methyl Group: Singlet around

2.3 ppm (3H).

-

-

Mass Spectrometry (ESI+):

-

Observe

or -